[6-(4-Chlorophenyl)pyridazin-3-yl]benzylamine
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Overview
Description
[6-(4-Chlorophenyl)pyridazin-3-yl]benzylamine is a chemical compound that belongs to the class of pyridazines. This compound is characterized by the presence of a chlorophenyl group attached to the pyridazine ring, which is further connected to a benzylamine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chlorophenyl)pyridazin-3-yl]benzylamine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazine ring. The final step involves the reaction of the pyridazine derivative with benzylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Chlorophenyl)pyridazin-3-yl]benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
[6-(4-Chlorophenyl)pyridazin-3-yl]benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(4-Chlorophenyl)pyridazin-3-yl]benzylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [6-(4-Methylphenyl)pyridazin-3-yl]benzylamine
- [6-(4-Fluorophenyl)pyridazin-3-yl]benzylamine
- [6-(4-Bromophenyl)pyridazin-3-yl]benzylamine
Uniqueness
[6-(4-Chlorophenyl)pyridazin-3-yl]benzylamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H14ClN3 |
---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-benzyl-6-(4-chlorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C17H14ClN3/c18-15-8-6-14(7-9-15)16-10-11-17(21-20-16)19-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,21) |
InChI Key |
ZNMFNLCRKJKDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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